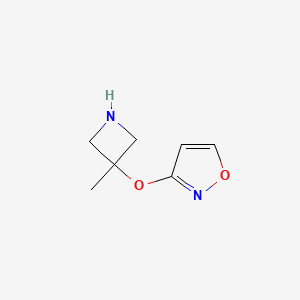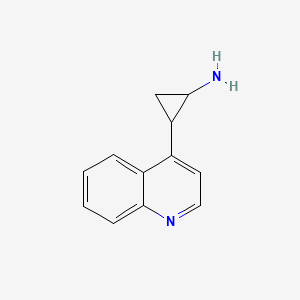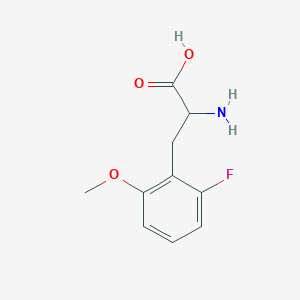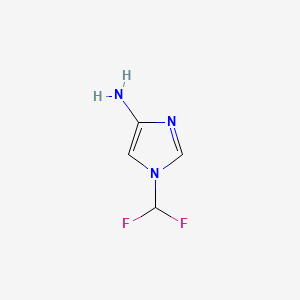![molecular formula C12H22N2O3 B13541084 Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate](/img/structure/B13541084.png)
Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate is an organic compound that features a carbamate group linked to a cyclohexyl ring, which is further connected to an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate typically involves the following steps:
Formation of the Carbamate Intermediate: The initial step involves the reaction of 4-aminocyclohexylamine with a suitable carbamoyl chloride to form the intermediate 4-aminocyclohexylcarbamate.
Esterification: The intermediate is then reacted with ethyl 3-bromopropanoate under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, continuous flow reactors may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) for reduction.
Nucleophiles: Sodium hydroxide (NaOH) or other strong bases for substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted esters or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-[(4-aminophenyl)carbamoyl]propanoate: Similar structure but with a phenyl ring instead of a cyclohexyl ring.
Ethyl 3-[(4-hydroxycyclohexyl)carbamoyl]propanoate: Contains a hydroxyl group on the cyclohexyl ring.
Uniqueness
Ethyl 3-[(4-aminocyclohexyl)carbamoyl]propanoate is unique due to its specific combination of a cyclohexyl ring and a carbamate group, which imparts distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C12H22N2O3 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
ethyl 4-[(4-aminocyclohexyl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C12H22N2O3/c1-2-17-12(16)8-7-11(15)14-10-5-3-9(13)4-6-10/h9-10H,2-8,13H2,1H3,(H,14,15) |
InChI-Schlüssel |
SRXCWMGNYCEGNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(=O)NC1CCC(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


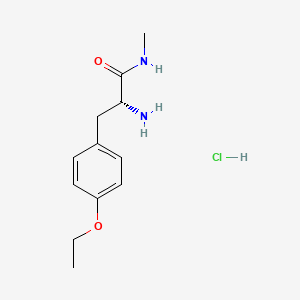
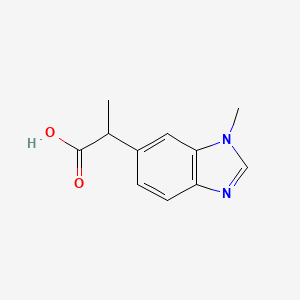
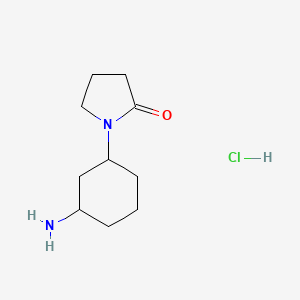
![Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride](/img/structure/B13541014.png)
![2-Azaspiro[3.4]octan-5-one](/img/structure/B13541018.png)

![((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline](/img/structure/B13541039.png)
